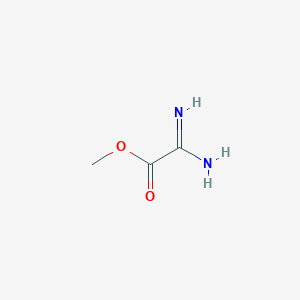
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endocrine Disrupting Chemicals in Food and Environment
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide, similar to compounds like nonylphenols, has been studied for its presence in the environment and potential endocrine-disrupting effects. Research has shown that such compounds are ubiquitous in food, indicating widespread exposure to endocrine disruptors through diet. This is significant because of the potential health consequences of long-term dietary exposure to endocrine disruptors, which include hormonal imbalances and impacts on human health (Guenther et al., 2002; Lopez-Espinosa et al., 2009).
Imaging and Neurotransmitter Studies
Another application lies in the field of imaging and study of neurotransmitters. Compounds structurally related to this compound have been used in research to develop methods for quantitative imaging of neurotransmitter receptors, such as the 5-HT1A receptors in the brain. This research aids in understanding the distribution and function of neurotransmitter systems in healthy individuals and those with psychiatric or neurodegenerative disorders (Passchier et al., 2000).
Biomarker Studies for Environmental Exposure
Studies have also focused on evaluating biomarkers for exposure to environmental contaminants. For example, urinary concentrations of methoxyphenols, which share structural similarities with this compound, have been proposed as biomarkers for woodsmoke exposure. Such research is crucial for assessing human exposure to environmental pollutants and understanding the potential health risks associated with exposure to specific chemicals (Dills et al., 2006).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(18-8-10-19(27-2)11-9-18)16-23-22(26)17-28-20-6-4-3-5-7-20/h3-11,21H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKEYBGGJRCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)




![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)



![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/no-structure.png)
